1S/C9H8FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
. This indicates that the compound consists of a nitrile group (-CN) attached to a methylphenyl group that has a fluorine atom and a methyl group attached to it.
2-(3-Fluoro-5-methylphenyl)acetonitrile is an organic compound represented by the molecular formula . This compound features a nitrile functional group attached to a phenyl ring that is substituted with a fluorine atom and a methyl group. Its structure and properties make it valuable in various fields, particularly in organic synthesis and medicinal chemistry. The compound is classified as an aromatic nitrile due to its aromatic ring and the presence of the nitrile group.
The compound is primarily sourced through synthetic methods involving the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide. It falls under the category of aromatic compounds, specifically aromatic nitriles, which are known for their diverse applications in chemical synthesis and research .
The synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile typically involves the following steps:
In industrial applications, continuous flow reactors may be utilized to enhance efficiency and yield. The purification process often involves recrystallization or distillation to achieve a high-purity product .
The molecular structure of 2-(3-Fluoro-5-methylphenyl)acetonitrile can be visualized as follows:
2-(3-Fluoro-5-methylphenyl)acetonitrile can participate in several chemical reactions:
The mechanism of action for 2-(3-Fluoro-5-methylphenyl)acetonitrile varies based on its use in biological systems or chemical syntheses. In biological contexts, it may interact with specific enzymes or receptors, influencing metabolic pathways due to its structural characteristics, including the electronegative fluorine atom which can enhance binding affinity.
The compound is classified with hazard statements indicating potential risks such as toxicity upon ingestion or skin contact .
2-(3-Fluoro-5-methylphenyl)acetonitrile has several significant applications:
The primary industrial synthesis of 2-(3-fluoro-5-methylphenyl)acetonitrile (CAS 518070-21-8) involves nucleophilic substitution between 3-fluoro-5-methylbenzyl chloride and cyanide sources. This SN₂ reaction proceeds via a concerted mechanism where cyanide ion (CN⁻) attacks the electrophilic benzyl carbon, displacing chloride. Key variations include: * Cyanide Source Selection: Sodium cyanide (NaCN) in polar aprotic solvents achieves 85-92% yields but requires strict temperature control (60-80°C) to minimize hydrolysis to the corresponding amide [2] [8]. Potassium cyanide (KCN) offers improved moisture stability but exhibits slower reaction kinetics. * Halogen Exchange: For substrates where chloride exhibits poor leaving-group ability, in situ halogen exchange using catalytic NaI (1-3 mol%) converts benzyl chloride to the more reactive benzyl iodide, enhancing cyanidation efficiency [3]. * Metal-Free Alternatives: Trichloroacetonitrile/DBU systems provide cyanide equivalents under milder conditions (40°C), reducing metal contamination concerns but increasing cost [3].
Table 1: Nucleophilic Cyanidation Performance Comparison
Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
NaCN | DMF | 80 | 4 | 92 |
KCN | DMSO | 90 | 6 | 87 |
K⁺[⁺¹⁵CN] | CH₃CN | 70 | 3 | 89* |
CCl₃CN/DBU | THF | 40 | 8 | 78 |
*Radiolabeled yield for tracer applications [5]
Solvent polarity critically impacts reaction kinetics and byproduct formation: * Polar Aprotic Solvents: DMF and acetonitrile achieve optimal yields (90-92%) due to superior cyanide solvation and substrate dissolution. Acetonitrile’s lower boiling point (82°C) facilitates easier post-reaction removal but requires pressurized reactors for temperatures >80°C . DMSO offers higher thermal stability but complicates purification due to high viscosity. * Phase-Transfer Catalysis (PTC): Tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water-toluene systems enables cyanide anion transfer into the organic phase. This reduces solvent costs but increases emulsion formation risks, lowering yields to 75-80% [8]. * Computational Insights: Density Functional Theory (DFT) calculations indicate the reaction activation energy decreases from 28.5 kcal/mol in toluene to 22.1 kcal/mol in DMF, corroborating experimental rate enhancements in polar media [2].
Table 2: Solvent Effects on Cyanidation Kinetics
Solvent | Dielectric Constant (ε) | k (s⁻¹ × 10⁴) | Byproduct Formation (%) |
---|---|---|---|
DMF | 36.7 | 3.42 | <3 |
CH₃CN | 37.5 | 3.18 | 5 |
DMSO | 46.7 | 2.95 | 8 |
Toluene | 2.38 | 0.31 | 25 |
Batch reactor limitations (thermal runaway risks, cyanide handling) are mitigated via continuous flow systems: * Tubular Reactor Design: Stainless steel or Hastelloy microreactors (0.5-2.0 mm ID) enable precise temperature control (ΔT ±1°C) during exothermic cyanidation. Residence times of 8-12 minutes at 100°C achieve 95% conversion, surpassing batch yields . * Integrated Quenching: In-line acidic quench (5% H₂SO₄) immediately post-reaction minimizes hydrolysis, followed by liquid-liquid separation to isolate the crude nitrile. This reduces hydrolysis to <1% compared to 5-7% in batch processes . * Productivity Metrics: Flow systems demonstrate linear scalability; a single 10 mL reactor produces 1.2 kg/day of 2-(3-fluoro-5-methylphenyl)acetonitrile at >99.5% purity, avoiding intermediate isolation .
Final product purification addresses impurities like unreacted benzyl chloride and hydrolysis byproducts: * Fractional Distillation: Effective for large-scale production (pilot plant ≥100 kg), employing vacuum distillation (0.5-1.0 mmHg) with a 40-tray column. Boiling point range 112-115°C yields 98.5% purity but incurs 8-12% loss due to the compound’s thermal sensitivity [2]. * Recrystallization: Preferred for high-purity demands (e.g., pharmaceutical intermediates). Heptane/ethyl acetate (8:1 v/v) at -20°C affords needle-like crystals with 99.7% HPLC purity. This method reduces yield to 80-85% due to mother liquor retention of impurities [2] [8]. * Hybrid Approach: Initial distillation followed by recrystallization balances throughput (92% recovery) and purity (99.5%), though it increases processing time by 40% [8].
Table 3: Purification Method Performance Comparison
Method | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|
Fractional Distillation | 98.5 | 88 | 3-Fluoro-5-methyltoluene, H₂O |
Recrystallization | 99.7 | 82 | Benzyl alcohol, amide byproducts |
Hybrid | 99.5 | 92 | All major impurities |
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